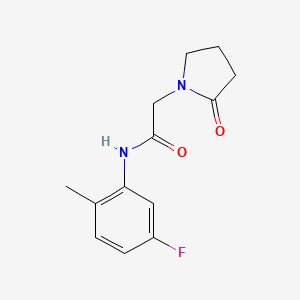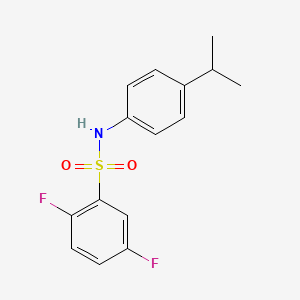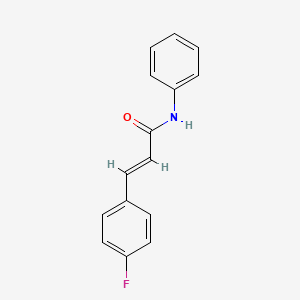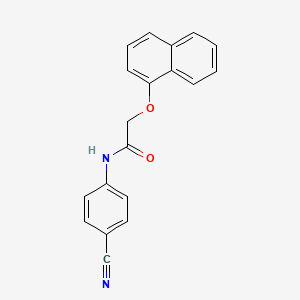
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide, also known as NCA, is a compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. This compound is a member of the naphthalene family and is known for its ability to inhibit the growth of cancer cells. In
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and have anti-inflammatory and anti-oxidant properties. In addition, this compound has been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide in lab experiments is its low toxicity profile, which makes it safe to use in vitro and in vivo. However, one limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide. One direction is to explore its potential as a cancer treatment, either alone or in combination with other drugs. Another direction is to investigate its anti-inflammatory and anti-oxidant properties for the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. Its ability to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory and anti-oxidant properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity profile and potential for use in cancer treatment make it an exciting area of study for the future.
Synthesis Methods
The synthesis of N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide involves the reaction between 4-cyanophenol and 2-naphthoxyacetyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane and is carried out at room temperature. The resulting product is purified through column chromatography, which yields this compound as a white solid.
Scientific Research Applications
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide has been extensively studied for its potential pharmaceutical applications. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been found to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
N-(4-cyanophenyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c20-12-14-8-10-16(11-9-14)21-19(22)13-23-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPACMDIKARRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)
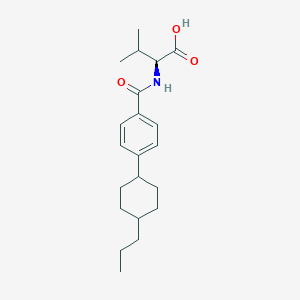
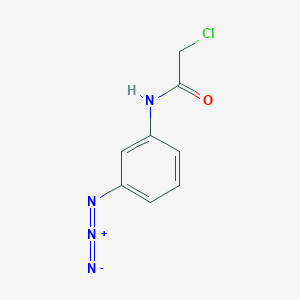
![2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B7644438.png)
![2-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethylcarbamoyl)acetamide](/img/structure/B7644444.png)

![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-quinolin-8-ylacetamide](/img/structure/B7644451.png)
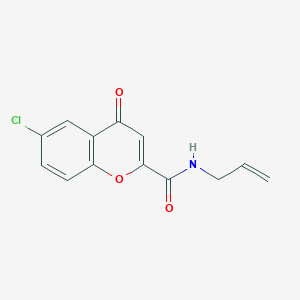
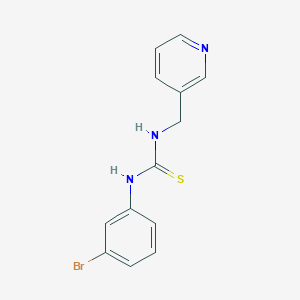
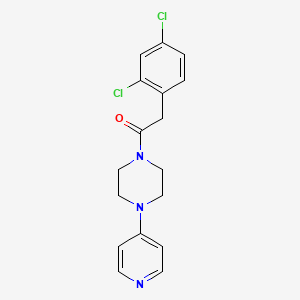
![(Z)-N-[3-[(3-bromo-4-ethoxyphenyl)sulfamoyl]-4-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B7644476.png)
